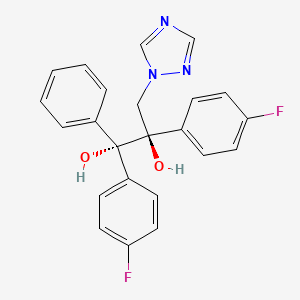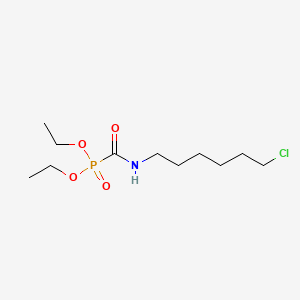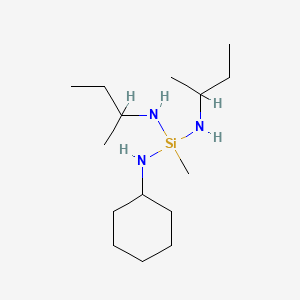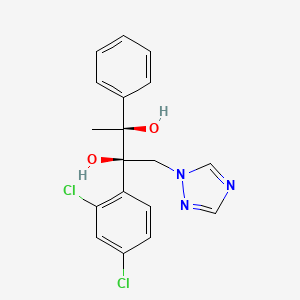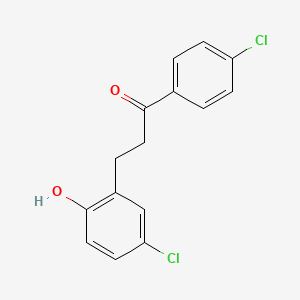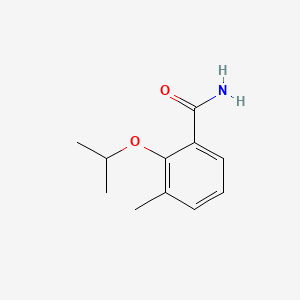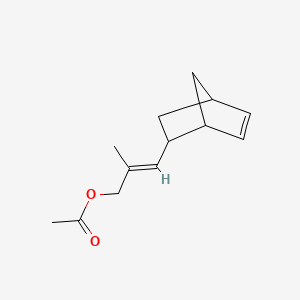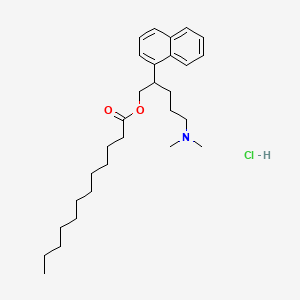
Bis(4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O')nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel: is a coordination compound with the molecular formula C56H66N6NiO6 This compound is known for its complex structure, which includes a nickel center coordinated to two pyrazolone ligands
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel typically involves the reaction of nickel salts with pyrazolone derivatives under controlled conditions. One common method involves the following steps:
Preparation of Pyrazolone Ligand: The pyrazolone ligand is synthesized by reacting benzoyl chloride with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a base.
Coordination with Nickel: The prepared pyrazolone ligand is then reacted with a nickel salt, such as nickel(II) acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions to facilitate the coordination of the nickel ion with the pyrazolone ligands.
Isolation and Purification: The resulting bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the pyrazolone ligands can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other donor molecules.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound is studied for its catalytic properties in various organic reactions, including hydrogenation and polymerization.
Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.
Biology:
Enzyme Mimicry: The compound is explored for its potential to mimic the active sites of metalloenzymes, providing insights into enzyme mechanisms.
Medicine:
Antimicrobial Activity: Research is ongoing to evaluate its potential as an antimicrobial agent against various pathogens.
Cancer Research: Preliminary studies suggest that the compound may exhibit anticancer properties, making it a candidate for further investigation.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
作用机制
The mechanism of action of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel center plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. The pyrazolone ligands provide stability to the complex and influence its reactivity by modulating the electronic environment around the nickel center.
相似化合物的比较
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)copper
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)zinc
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)iron
Comparison:
- Nickel vs. Copper: The nickel complex exhibits different catalytic properties compared to its copper counterpart, with nickel often showing higher activity in hydrogenation reactions.
- Nickel vs. Zinc: The zinc complex is generally less reactive than the nickel complex, making the latter more suitable for catalytic applications.
- Nickel vs. Iron: The iron complex may exhibit different redox behavior compared to the nickel complex, influencing its suitability for specific reactions.
属性
CAS 编号 |
69524-96-5 |
|---|---|
分子式 |
C34H28N4NiO4 |
分子量 |
615.3 g/mol |
IUPAC 名称 |
(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone;nickel |
InChI |
InChI=1S/2C17H14N2O2.Ni/c2*1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14;/h2*2-11,21H,1H3; |
InChI 键 |
MDNLKSCFFIAIFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
